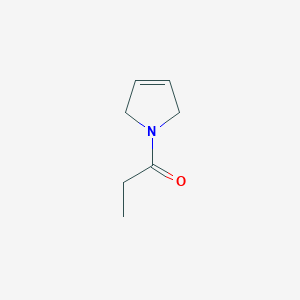![molecular formula C11H13NO2S B069568 2-(2-Hydroxy-2-methylpropyl)benzo[d]thiazol-7-ol CAS No. 163299-26-1](/img/structure/B69568.png)
2-(2-Hydroxy-2-methylpropyl)benzo[d]thiazol-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) is a chemical compound with the molecular formula C11H13NO2S and a molecular weight of 223.29 g/mol. This compound belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological and pharmacological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including 2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI), can be achieved through various methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method includes the cyclization of thioamide or carbon dioxide (CO2) as raw materials . These reactions typically require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions and catalysts. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process. Sustainable methods, such as the use of phosphine-free Mn(I) complexes for dehydrogenative coupling reactions, have been developed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of benzothiazole derivatives include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of 2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) depend on the specific reaction and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzothiazole derivatives are investigated for their potential as anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory agents . Additionally, these compounds are used in the development of fluorescent probes, imaging agents, and enzyme inhibitors .
Wirkmechanismus
The mechanism of action of 2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact mechanism depends on the specific derivative and its target. For example, some benzothiazole derivatives act as enzyme inhibitors by binding to the active site of the enzyme and preventing its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) include other benzothiazole derivatives such as 2-arylbenzothiazoles, 2-aminobenzothiazoles, and 2-mercaptobenzothiazoles . These compounds share the benzothiazole core structure but differ in their substituents and functional groups.
Uniqueness: The uniqueness of 2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy and dimethyl groups at specific positions on the benzothiazole ring can influence the compound’s reactivity, solubility, and biological activity .
Eigenschaften
CAS-Nummer |
163299-26-1 |
|---|---|
Molekularformel |
C11H13NO2S |
Molekulargewicht |
223.29 g/mol |
IUPAC-Name |
2-(2-hydroxy-2-methylpropyl)-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C11H13NO2S/c1-11(2,14)6-9-12-7-4-3-5-8(13)10(7)15-9/h3-5,13-14H,6H2,1-2H3 |
InChI-Schlüssel |
FZGJIAWROPVEIC-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=NC2=C(S1)C(=CC=C2)O)O |
Kanonische SMILES |
CC(C)(CC1=NC2=C(S1)C(=CC=C2)O)O |
Synonyme |
2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



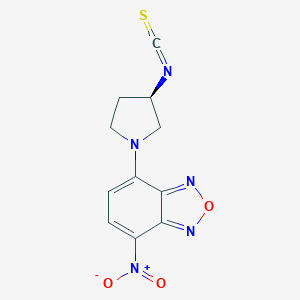

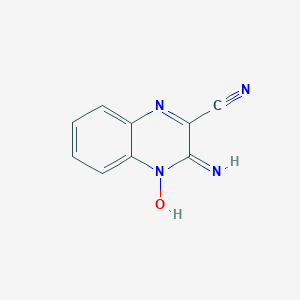


![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)
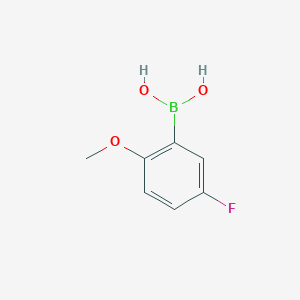
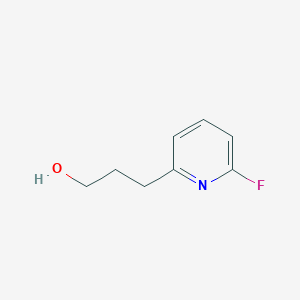

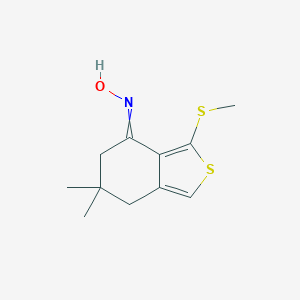
![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)
![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)
